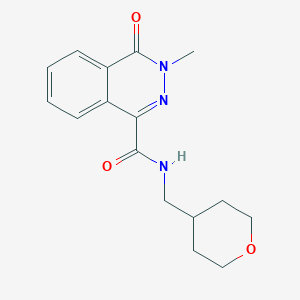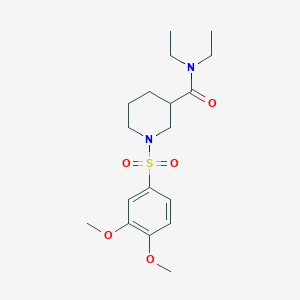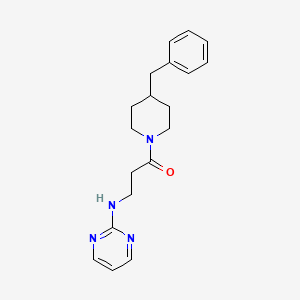![molecular formula C16H24ClN3O5S B11133167 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B11133167.png)
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a morpholine ring, and a glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves multiple steps, including the introduction of the sulfonyl group, the formation of the morpholine ring, and the attachment of the glycinamide moiety. Common synthetic routes may include:
Morpholine Formation: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin.
Glycinamide Attachment: The final step involves the coupling of the sulfonylated morpholine derivative with glycinamide under suitable conditions, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Pathway Inhibition: Disrupting key biochemical pathways involved in disease progression.
Comparison with Similar Compounds
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(morpholin-4-yl)ethyl]glycinamide can be compared with similar compounds, such as:
- N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(piperidin-4-yl)ethyl]glycinamide
- N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[2-(pyrrolidin-4-yl)ethyl]glycinamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different ring systems (morpholine, piperidine, pyrrolidine) can influence the compound’s properties and interactions with molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of research and development.
Properties
Molecular Formula |
C16H24ClN3O5S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C16H24ClN3O5S/c1-19(12-16(21)18-5-6-20-7-9-25-10-8-20)26(22,23)13-3-4-15(24-2)14(17)11-13/h3-4,11H,5-10,12H2,1-2H3,(H,18,21) |
InChI Key |
MIKQNIGBGMVTBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NCCN1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone](/img/structure/B11133086.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)propanamide](/img/structure/B11133091.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B11133098.png)
![4-({[(6-fluoro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B11133106.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11133107.png)
![4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-quinolinecarboxamide](/img/structure/B11133120.png)


![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133134.png)
![2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11133138.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133140.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11133156.png)
![(2E)-2-(2-ethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11133161.png)
